molecular formula C14H18N4O B12140694 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12140694
M. Wt: 258.32 g/mol
InChI Key: YNGKFLJVQDOSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound that combines the structural features of benzimidazole and triazine with a tetrahydrofuran moiety. This unique structure endows the compound with a variety of chemical and biological properties, making it a subject of interest in multiple fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the condensation of appropriate benzimidazole derivatives with triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the condensation reaction might be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as albendazole and omeprazole.

    Triazine derivatives: Such as melamine and cyanuric acid.

Uniqueness

What sets 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole apart is its unique combination of structural elements, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C14H18N4O/c1-2-6-13-12(5-1)16-14-15-9-17(10-18(13)14)8-11-4-3-7-19-11/h1-2,5-6,11H,3-4,7-10H2,(H,15,16)

InChI Key

YNGKFLJVQDOSFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CNC3=NC4=CC=CC=C4N3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.